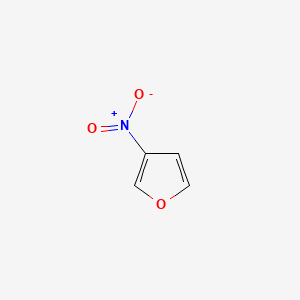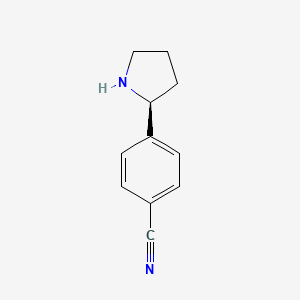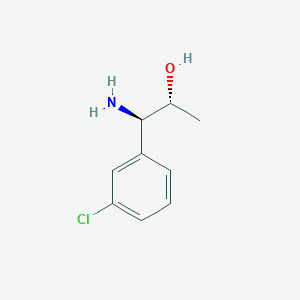![molecular formula C7H6S2 B13036377 2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)
2-Methylthieno[2,3-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthieno[2,3-b]thiophene is a heterocyclic compound that belongs to the thiophene family. It consists of a thiophene ring fused with another thiophene ring, with a methyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[2,3-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester can yield thiophene derivatives . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methylthieno[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Methylthieno[2,3-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices
Mechanism of Action
The mechanism of action of 2-Methylthieno[2,3-b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components to exert antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with a single thiophene ring and a methyl group.
Thieno[3,2-b]thiophene: Another fused thiophene compound with different ring fusion positions.
2-Methylthieno[3,2-b]thiophene: A structural isomer with the methyl group attached to a different position on the thiophene ring
Uniqueness
2-Methylthieno[2,3-b]thiophene is unique due to its specific ring fusion and methyl substitution pattern, which confer distinct electronic properties and reactivity. These characteristics make it particularly valuable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C7H6S2 |
|---|---|
Molecular Weight |
154.3 g/mol |
IUPAC Name |
5-methylthieno[2,3-b]thiophene |
InChI |
InChI=1S/C7H6S2/c1-5-4-6-2-3-8-7(6)9-5/h2-4H,1H3 |
InChI Key |
CKDAPMQEHBEIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



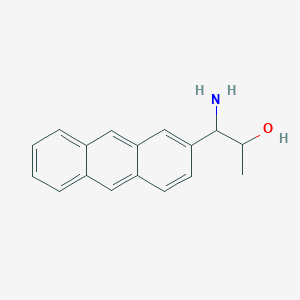


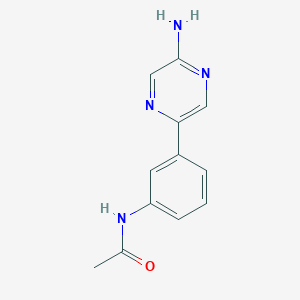
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
